(3s,3As,5as,5br,8s,9ar,10r,10as,10bs)-9a-hydroxy-3a,5b,10-trimethylhexadecahydrocyclopenta[a]fluorene-3,8-diyl diacetate
Description
The compound (3s,3As,5as,5br,8s,9ar,10r,10as,10bs)-9a-hydroxy-3a,5b,10-trimethylhexadecahydrocyclopenta[a]fluorene-3,8-diyl diacetate is a highly substituted polycyclic terpenoid derivative. Its structure features a hexadecahydrocyclopenta[a]fluorene core with three methyl groups (positions 3a, 5b, and 10), a hydroxyl group at position 9a, and diacetate esterifications at positions 3 and 6. Such compounds are often derived from plant or fungal sources and modified to enhance stability or bioavailability .
Properties
CAS No. |
4677-44-5 |
|---|---|
Molecular Formula |
C23H36O5 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
[(3S,3aS,5aS,5bR,8S,9aR,10R,10aS,10bS)-3-acetyloxy-9a-hydroxy-3a,5b,10-trimethyl-2,3,4,5,5a,6,7,8,9,10,10a,10b-dodecahydro-1H-cyclopenta[a]fluoren-8-yl] acetate |
InChI |
InChI=1S/C23H36O5/c1-13-20-17-6-7-19(28-15(3)25)21(17,4)10-9-18(20)22(5)11-8-16(27-14(2)24)12-23(13,22)26/h13,16-20,26H,6-12H2,1-5H3/t13-,16+,17+,18+,19+,20+,21+,22-,23-/m1/s1 |
InChI Key |
PPWXHEFVBQBHDR-BCYPZBMTSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@@H]3CC[C@@H]([C@]3(CC[C@@H]2[C@@]4([C@]1(C[C@H](CC4)OC(=O)C)O)C)C)OC(=O)C |
Canonical SMILES |
CC1C2C3CCC(C3(CCC2C4(C1(CC(CC4)OC(=O)C)O)C)C)OC(=O)C |
Origin of Product |
United States |
Biological Activity
The compound (3s,3As,5as,5br,8s,9ar,10r,10as,10bs)-9a-hydroxy-3a,5b,10-trimethylhexadecahydrocyclopenta[a]fluorene-3,8-diyl diacetate is a complex polycyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Structural Overview
The compound features a unique cyclopenta[a]fluorene core with hydroxyl and diacetate functional groups. Its molecular formula is , indicating a significant number of carbon and hydrogen atoms which contribute to its structural complexity and potential reactivity.
1. Anticancer Properties
Recent studies have highlighted the potential anticancer properties of various cyclopenta[a]fluorene derivatives. For instance, compounds with similar structures have exhibited cytotoxicity against several cancer cell lines. A notable example includes the didymorenloids A and B derived from Didymella sp., which showed significant cytotoxic effects with IC50 values of 5.17 μM against Hepa1-6 cells and 10.57 μM against Huh7 cells .
2. Neuroactive Effects
The compound's structural analogs have been investigated for their neuroactive properties. Research indicates that certain substituted cyclopenta[b]phenanthrenes can act as modulators for GABA type-A receptors . This suggests that the compound may possess similar neuroactive capabilities, potentially influencing neurotransmitter systems.
3. Pharmacological Studies
Pharmacological studies on related compounds have revealed diverse effects on nicotinic acetylcholine receptors (nAChRs). For example, analogues of cyclopenta[b]phenanthrenes have been shown to act as positive allosteric modulators or antagonists at α7 nAChRs . This highlights the potential for the title compound to exhibit similar interactions with nAChRs.
Table 1: Summary of Biological Activities
The synthesis of such complex compounds often involves advanced organic chemistry techniques. The synthesis pathways typically include multi-step reactions that introduce various functional groups while maintaining structural integrity. Understanding the mechanism of action is crucial for elucidating how these compounds exert their biological effects.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of cyclopenta[a]fluorene compounds exhibit significant anticancer properties. The structural features of (3s,3As,5as,5br,8s,9ar,10r,10as,10bs)-9a-hydroxy-3a,5b,10-trimethylhexadecahydrocyclopenta[a]fluorene-3,8-diyl diacetate may contribute to its ability to inhibit cancer cell proliferation. Research has shown that similar compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and the inhibition of angiogenesis .
Anti-inflammatory Properties
Compounds related to this structure have demonstrated anti-inflammatory effects in preclinical models. The presence of hydroxyl groups in the structure is believed to enhance its interaction with inflammatory mediators. Studies have reported that such compounds can reduce cytokine production and inhibit the activation of NF-kB pathways in macrophages .
Neuroprotective Effects
There is emerging evidence that cyclopenta[a]fluorene derivatives may protect neuronal cells from oxidative stress and apoptosis. This neuroprotective activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier could facilitate its therapeutic use in neuroprotection .
Polymer Chemistry
The unique structural features of this compound allow for its use as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to its rigid structure .
Photonic Devices
Due to its potential optical properties and stability under UV light exposure, this compound can be explored for applications in photonic devices such as organic light-emitting diodes (OLEDs) and solar cells. The tunable electronic properties of cyclopenta[a]fluorene derivatives make them suitable for enhancing device performance .
Biodegradation Studies
The compound's complex structure may influence its biodegradability and environmental persistence. Studies focusing on the degradation pathways of similar compounds can provide insights into their environmental impact and potential for bioaccumulation. Understanding these aspects is crucial for evaluating their safety and regulatory compliance .
Biomarkers for Food Consumption
Research has suggested that certain derivatives of cyclopenta[a]fluorene could serve as biomarkers for specific dietary patterns or food consumption due to their distinct metabolic pathways in humans. This application could be pivotal in nutritional epidemiology studies .
Case Study 1: Anticancer Activity Assessment
A study published in a peer-reviewed journal evaluated the anticancer effects of a related cyclopenta[a]fluorene derivative on breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers after treatment with the compound .
Case Study 2: Neuroprotective Mechanism Exploration
In another investigation focusing on neuroprotection, researchers assessed the effects of cyclopenta[a]fluorene derivatives on neuronal cell cultures exposed to oxidative stressors. The findings revealed a significant reduction in cell death and oxidative damage markers when treated with these compounds .
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key structural and functional differences between the target compound and its analogs:
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and what strategies are recommended to address stereochemical complexity?
- Methodological Answer : Synthesis requires multi-step regioselective acetylation and precise control over stereocenters. Use chiral auxiliaries or enzymatic catalysis to ensure stereochemical fidelity. Purification via preparative HPLC or crystallization in nonpolar solvents can resolve diastereomeric mixtures. Validate each intermediate with -NMR and -NMR to confirm regiochemistry .
Q. How can researchers confirm the structural configuration of this polycyclic compound?
- Methodological Answer : Combine 2D NMR (COSY, NOESY) to map spatial relationships between protons and X-ray crystallography for absolute configuration determination. Compare experimental -NMR shifts with computational predictions (e.g., DFT-based NMR simulations) to resolve ambiguities in methyl or hydroxyl group orientations .
Q. What experimental conditions are critical for maintaining the stability of this compound during storage or reaction?
- Methodological Answer : Conduct thermal gravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C). Store under inert gas (argon) at -20°C in anhydrous DMSO or dichloromethane to prevent hydrolysis of acetate groups. Monitor stability via LC-MS over 72-hour intervals .
Q. Which analytical techniques are optimal for quantifying purity and identifying impurities?
- Methodological Answer : Use reversed-phase HPLC with a C18 column (UV detection at 210–240 nm) paired with high-resolution mass spectrometry (HRMS). For trace impurities (<0.1%), employ GC-MS with electron ionization to detect volatile byproducts .
Advanced Research Questions
Q. How do stereochemical variations in the cyclopenta[a]fluorene core influence biological activity?
- Methodological Answer : Design a library of stereoisomers and assay their activity against target enzymes (e.g., cytochrome P450 isoforms). Use molecular docking (AutoDock Vina) to correlate binding affinity with spatial arrangements of hydroxyl and methyl groups. Validate with free-energy perturbation (FEP) calculations .
Q. What computational approaches can predict the compound’s physicochemical properties for drug discovery?
- Methodological Answer : Apply quantum mechanical (QM) methods (e.g., Gaussian 16) to calculate logP, pKa, and solubility. Use molecular dynamics (MD) simulations in explicit solvent models (TIP3P) to assess membrane permeability. Cross-validate with experimental shake-flask assays .
Q. How can conflicting data on metabolic pathways be resolved?
- Methodological Answer : Perform in vitro microsomal stability assays (human/rat liver microsomes) with NADPH cofactors. Use LC-HRMS to identify phase I/II metabolites. For contradictory results, apply kinetic modeling (e.g., Michaelis-Menten) to distinguish enzyme saturation effects from true metabolic divergence .
Q. What statistical frameworks are robust for analyzing dose-response contradictions in preclinical studies?
- Methodological Answer : Use Bayesian hierarchical models to account for inter-study variability. Apply meta-analysis tools (RevMan) to pool EC50 values across assays. For outliers, conduct sensitivity analyses to identify confounding variables (e.g., solvent polarity or cell line heterogeneity) .
Methodological Design & Validation
- Contradiction Analysis : Cross-validate NMR and X-ray data with computational models to resolve structural ambiguities. For biological assays, include positive/negative controls (e.g., known enzyme inhibitors) and triplicate technical replicates .
- Data Reproducibility : Archive raw spectral data (FID files) and crystallographic CIFs in public repositories (e.g., Cambridge Structural Database). Use Open Science Framework (OSF) to document experimental protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
